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molecular formula C9H5NO8 B1316948 5-Nitro-1,2,3-benzenetricarboxylic acid CAS No. 3807-81-6

5-Nitro-1,2,3-benzenetricarboxylic acid

Cat. No. B1316948
M. Wt: 255.14 g/mol
InChI Key: KIRNHRJGEAFKPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04130660

Procedure details

To a stirred mixture of 125 g of 1,2,3-benzenetricarboxylic acid and 900 ml of concentrated sulfuric acid at 60°-70° C. is added, gradually over a 2 hour period, 312 g of potassium nitrate. The mixture is heated at 135°-140° C. for 16 hours, cooled and treated with ice and water. Some solid is separated out and is dissolved in water. The entire aqueous mixture is extracted with ether, the extract is washed with water and dried over magnesium sulfate. The ether is concentrated to a small volume, and petroleum ether is added to precipitate a white solid. The solid is collected and dried to give 76.5 g of 5-nitro-1,2,3-benzenetricarboxylic acid.
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
reactant
Reaction Step One
Name
potassium nitrate
Quantity
312 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:13]([OH:15])=[O:14])[CH:6]=[CH:5][CH:4]=[C:3]([C:7]([OH:9])=[O:8])[C:2]=1[C:10]([OH:12])=[O:11].S(=O)(=O)(O)O.[N+:21]([O-])([O-:23])=[O:22].[K+]>O>[N+:21]([C:5]1[CH:6]=[C:1]([C:13]([OH:15])=[O:14])[C:2]([C:10]([OH:12])=[O:11])=[C:3]([C:7]([OH:9])=[O:8])[CH:4]=1)([O-:23])=[O:22] |f:2.3|

Inputs

Step One
Name
Quantity
125 g
Type
reactant
Smiles
C1(=C(C(=CC=C1)C(=O)O)C(=O)O)C(=O)O
Name
Quantity
900 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
potassium nitrate
Quantity
312 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added, gradually over a 2 hour period
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated at 135°-140° C. for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
Some solid is separated out
DISSOLUTION
Type
DISSOLUTION
Details
is dissolved in water
EXTRACTION
Type
EXTRACTION
Details
The entire aqueous mixture is extracted with ether
WASH
Type
WASH
Details
the extract is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The ether is concentrated to a small volume, and petroleum ether
ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
to precipitate a white solid
CUSTOM
Type
CUSTOM
Details
The solid is collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C(=C(C1)C(=O)O)C(=O)O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 76.5 g
YIELD: CALCULATEDPERCENTYIELD 50.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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